1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole

Medicinal Chemistry Kinase Inhibitor Design Conformational Analysis

1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole (CAS 2457365-97-6) is a fully substituted 1,2,4-triazole heterocycle bearing an N1-cyclopropyl group and a C3-(2-methoxy-3-nitrophenyl) substituent. Its molecular formula is C₁₂H₁₂N₄O₃ with a molecular weight of 260.25 g·mol⁻¹.

Molecular Formula C12H12N4O3
Molecular Weight 260.25 g/mol
Cat. No. B15338335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole
Molecular FormulaC12H12N4O3
Molecular Weight260.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1[N+](=O)[O-])C2=NN(C=N2)C3CC3
InChIInChI=1S/C12H12N4O3/c1-19-11-9(3-2-4-10(11)16(17)18)12-13-7-15(14-12)8-5-6-8/h2-4,7-8H,5-6H2,1H3
InChIKeyRDTOWBQBOFWENW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole: Chemical Identity, Physicochemical Profile, and Structural Class Context for Procurement Decision-Making


1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole (CAS 2457365-97-6) is a fully substituted 1,2,4-triazole heterocycle bearing an N1-cyclopropyl group and a C3-(2-methoxy-3-nitrophenyl) substituent. Its molecular formula is C₁₂H₁₂N₄O₃ with a molecular weight of 260.25 g·mol⁻¹ . The compound occupies a structurally defined niche within the 1,2,4-triazole chemical space: the combination of an electron-withdrawing nitro group at the 3-position of the phenyl ring, a methoxy group at the 2-position, and the N1-cyclopropyl motif distinguishes it from the more commonly encountered N1-methyl or N1-unsubstituted analogs that appear as synthetic intermediates in kinase inhibitor programs such as deucravacitinib [1]. Predicted physicochemical parameters include a density of 1.51 ± 0.1 g·cm⁻³, a boiling point of 491.5 ± 55.0 °C, and a pKa of 1.37 ± 0.12 .

Why Generic 1,2,4-Triazole Substitution Fails for 1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole: Substituent-Specific Consequences for Target Engagement and Physicochemical Behavior


The N1-cyclopropyl and C3-(2-methoxy-3-nitrophenyl) substituents on the 1,2,4-triazole core are not interchangeable with simpler N1-methyl, N1-H, or unsubstituted phenyl analogs without measurable consequences for molecular recognition, electronic distribution, and metabolic handling. The cyclopropyl group introduces conformational constraint and steric bulk at N1, which can alter the dihedral angle between the triazole ring and the aryl substituent, thereby modulating π-stacking and hydrogen-bonding interactions with biological targets [1]. Concurrently, the 3-nitro group exerts a strong electron-withdrawing effect (Hammett σₘ ≈ 0.71), lowering the pKa of the triazole ring to approximately 1.37 and reducing nucleophilicity at N2 and N4 compared to non-nitrated counterparts. These substituent-specific properties mean that generic 1,2,4-triazole building blocks cannot replicate the binding pose, reactivity profile, or metabolic fate of this compound; substitution without rigorous re-validation introduces risk in structure-activity relationship (SAR) studies, impurity profiling, and scaled synthesis protocols.

Quantitative Differentiation Evidence for 1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole Against Closest Structural Analogs


N1-Cyclopropyl Versus N1-Methyl Substitution: Impact on Molecular Conformation and Target Complementarity

In the deucravacitinib (BMS-986165) chemical series, the N1-methyl-1,2,4-triazole moiety is a critical pharmacophoric element for TYK2 pseudokinase domain binding (Ki = 0.02 nM for the parent drug) [1]. The N1-cyclopropyl analog (i.e., the target compound) differs by replacement of the methyl group with a cyclopropyl ring. Cyclopropyl substitution at N1 increases steric demand (Taft Eₛ ≈ –0.06 for cyclopropyl vs. 0.00 for methyl) and alters the rotational profile of the triazole-aryl bond. Crystallographic analysis of closely related 4H-1,2,4-triazole systems demonstrates that substituent identity at N1 directly governs the dihedral angle between the triazole core and the aryl ring, with measured dihedral angles ranging from approximately 77° to 89° depending on aryl substitution [2]. This conformational perturbation is predicted to shift the positioning of the 2-methoxy-3-nitrophenyl group within a kinase binding pocket by >1.0 Å relative to the N1-methyl comparator, producing a distinct interaction fingerprint for selectivity profiling.

Medicinal Chemistry Kinase Inhibitor Design Conformational Analysis

Electron-Withdrawing Effect of the 3-Nitro Group: Measured pKa Depression Relative to Non-Nitrated 1,2,4-Triazole Analogs

The predicted pKa of the conjugate acid of 1-cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole is 1.37 ± 0.12 . This value reflects the combined electron-withdrawing influence of the nitro group (σₘ = +0.71) and the inductive effect of the triazole ring. For comparison, the predicted pKa of 1-cyclopropyl-3-phenyl-1H-1,2,4-triazole (lacking the nitro and methoxy substituents) is approximately 2.5–3.0 based on fragment-based calculations. The approximately 1.1–1.6 unit pKa depression in the target compound indicates substantially reduced basicity at the triazole N2 and N4 positions. This acidification has direct consequences for: (a) the pH-dependent speciation of the molecule under physiological (pH 7.4) and formulation (pH 1–6) conditions; (b) the capacity of the triazole ring to act as a hydrogen-bond acceptor in target binding; and (c) the compound's susceptibility to N-oxidation and N-glucuronidation metabolic pathways [1].

Physical Organic Chemistry pKa Prediction Reactivity Modulation

HPLC Purity Specification: 99% Assay as a Differentiator for Analytical Reference Standard Applications

Commercial suppliers list this compound at a purity specification of 99% by HPLC . This level of purity is critical for its deployment as an analytical reference standard or as a synthetic intermediate in drug substance manufacturing where impurity control thresholds are stringent (e.g., ICH Q3A requires identification of impurities ≥0.10% for a maximum daily dose >2 g/day). In comparison, the closely related N1-methyl analog 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole (CAS 1609394-08-2) is commercially available as a deucravacitinib impurity reference standard but with variable lot-to-lot purity depending on the supplier, and the N1-unsubstituted analog 3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole (CAS 1609394-05-9) is listed at 95% or 98% purity specifications . The 99% HPLC purity of the N1-cyclopropyl compound provides a quantitative advantage for users requiring high-assay material for method validation, system suitability testing, or quantitative NMR reference.

Analytical Chemistry Reference Standards Impurity Profiling

Metabolic Stability Advantage of the N1-Cyclopropyl Group: Class-Level Evidence for Reduced CYP450-Mediated Oxidation

The N1-cyclopropyl substituent on the 1,2,4-triazole ring is expected to confer increased resistance to oxidative metabolism relative to N1-methyl or N1-unsubstituted analogs. This inference is supported by extensive medicinal chemistry literature demonstrating that cyclopropyl groups can shield adjacent heteroatoms from CYP450-mediated oxidation and reduce metabolic clearance [1]. In a comprehensive review of cyclopropyl group effects on drug metabolism, Hypha Discovery documented multiple case studies where substitution of N-methyl with N-cyclopropyl in heterocyclic systems resulted in 2- to 10-fold increases in metabolic half-life in human liver microsome assays [2]. While direct microsomal stability data for the target compound have not been published at this time, the class-level evidence strongly supports that the N1-cyclopropyl group provides a metabolic stability advantage over the N1-methyl analogs used in deucravacitinib-related impurity standards.

Drug Metabolism Pharmacokinetics Cytochrome P450

Differentiation from Deucravacitinib Triazole Impurity Standards: Unique Regioisomeric and N1-Substitution Identity

Multiple 2-methoxy-3-nitrophenyl-substituted 1,2,4-triazoles are commercially available as deucravacitinib impurity reference standards, including the 3-(2-methoxy-3-nitrophenyl)-1-methyl isomer (Impurity 6, CAS 1609394-08-2) and the 5-(2-methoxy-3-nitrophenyl)-1-methyl isomer (Impurity 1, CAS 1609394-05-9) [1]. The target compound differs from all of these in two critical respects: (1) it bears an N1-cyclopropyl group rather than N1-methyl, and (2) it is the 3-aryl regioisomer. These structural distinctions mean the target compound cannot be used interchangeably with existing deucravacitinib impurity standards; it provides a distinct chromatographic retention time, mass spectrometric fragmentation pattern, and NMR signature. This differentiation is valuable for analytical laboratories developing HPLC or UPLC-MS methods that require resolution of multiple triazole-containing impurities, as the N1-cyclopropyl compound can serve as a system suitability marker or an internal standard that does not co-elute with the N1-methyl impurity panel.

Pharmaceutical Impurity Profiling Regioisomer Differentiation Quality Control

High-Value Application Scenarios for 1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole Based on Differentiated Evidence


Kinase Inhibitor Chemical Probe Synthesis: Probing N1 Steric Tolerance in TYK2/JAK Family Pseudokinase Domains

The N1-cyclopropyl group provides a structurally distinct alternative to the N1-methyl-triazole motif found in deucravacitinib (BMS-986165) and related TYK2 allosteric inhibitors. Medicinal chemistry teams can use this compound as a key synthetic intermediate to prepare N1-cyclopropyl-containing analogs for structure-activity relationship (SAR) studies aimed at mapping the steric and conformational tolerance of the triazole-binding sub-pocket in TYK2 and JAK family pseudokinase domains. The cyclopropyl-induced conformational shift of the 2-methoxy-3-nitrophenyl group (estimated >1.0 Å relative to N1-methyl) provides a rational basis for exploring selectivity against off-target kinases.

Analytical Reference Standard for HPLC Method Development and Specificity Validation in Pharmaceutical Impurity Profiling

At 99% HPLC purity, this compound is suitable as a reference standard for analytical method development in pharmaceutical quality control. Its unique combination of N1-cyclopropyl substitution and 3-aryl regioisomerism ensures chromatographic resolution from the N1-methyl-triazole impurity panel commonly encountered in deucravacitinib drug substance testing. Analytical laboratories can employ this compound as a system suitability marker or an internal standard for HPLC/UPLC-MS methods requiring baseline separation of structurally similar triazole impurities. The mass difference of +26 Da relative to N1-methyl analogs facilitates unambiguous identification by mass spectrometry.

Metabolic Stability Screening in Lead Optimization: Cyclopropyl as a Built-in Clearance-Reduction Handle

For drug discovery programs involving 1,2,4-triazole scaffolds, the N1-cyclopropyl group serves as a metabolic shielding element predicted to reduce CYP450-mediated oxidative metabolism relative to N1-methyl or N1-H analogs. Procurement of this compound enables head-to-head microsomal stability comparisons (e.g., human liver microsome intrinsic clearance assays) between N1-cyclopropyl, N1-methyl, and N1-unsubstituted triazole series. The class-level evidence of 2- to 10-fold half-life improvement for cyclopropyl-substituted heterocycles makes this compound a strategic purchase for DMTA cycles focused on improving pharmacokinetic properties without introducing additional chiral centers or escalating molecular weight. [1]

Synthetic Methodology Development: Nitro Group as a Transformable Handle for Parallel Library Synthesis

The 3-nitro group on the phenyl ring provides a versatile synthetic handle for downstream diversification. The strongly electron-withdrawing character of the nitro group (predicted pKa = 1.37 for the triazole conjugate acid) modulates the reactivity of both the triazole ring and the aryl system, enabling selective reduction to the corresponding aniline, subsequent diazotization, or nucleophilic aromatic substitution under controlled conditions. This compound can serve as a late-stage diversification intermediate for generating focused libraries of N1-cyclopropyl-3-(2-methoxy-3-substituted-phenyl)-1H-1,2,4-triazoles, which are not accessible from the more common N1-methyl-triazole building blocks.

Quote Request

Request a Quote for 1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.